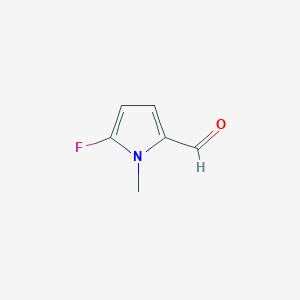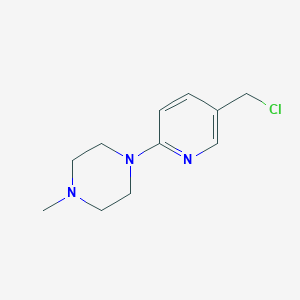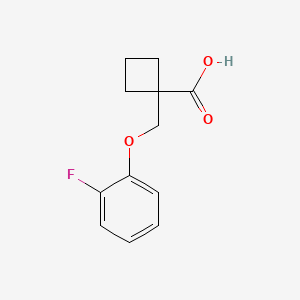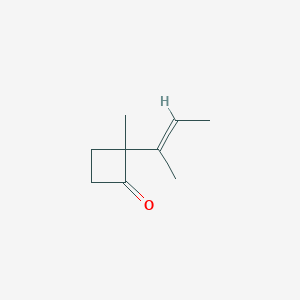
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a butenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone typically involves the following steps:
Formation of the cyclobutanone ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the butenyl group: The butenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide occurs.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(But-2-EN-2-YL)-2-methylcyclopentanone: Similar structure but with a cyclopentanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclohexanone: Similar structure but with a cyclohexanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclopropanone: Similar structure but with a cyclopropanone ring.
Uniqueness
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-[(E)-but-2-en-2-yl]-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9(3)6-5-8(9)10/h4H,5-6H2,1-3H3/b7-4+ |
Clé InChI |
LYGHDUWHUIHJTJ-QPJJXVBHSA-N |
SMILES isomérique |
C/C=C(\C)/C1(CCC1=O)C |
SMILES canonique |
CC=C(C)C1(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


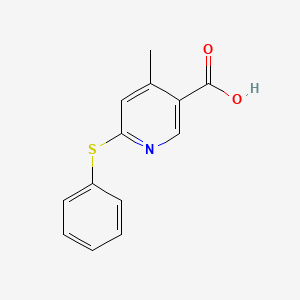

![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
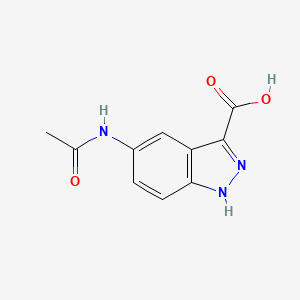

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)

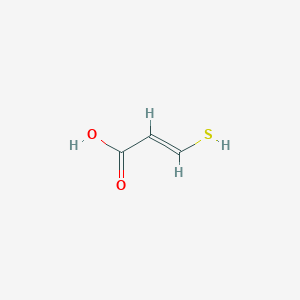
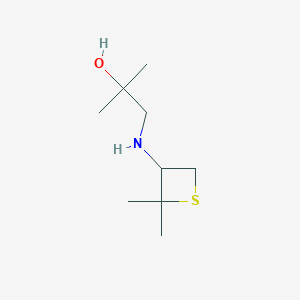
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
